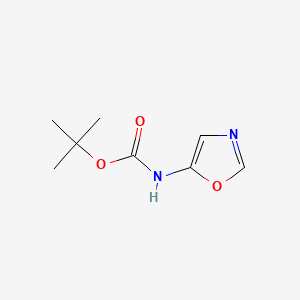

tert-Butyl oxazol-5-ylcarbamate

描述

Historical Context of Oxazole (B20620) and Carbamate (B1207046) Chemistry in Organic Synthesis Research

The study of heterocyclic compounds is a vast and intricate branch of organic chemistry that has been formally developing since the 20th century. e-bookshelf.de Within this domain, oxazole chemistry has a rich history. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, was first synthesized in 1917. numberanalytics.com Early synthetic methods, such as the Robinson-Gabriel synthesis which involves the dehydration of 2-acylaminoketones, laid the groundwork for accessing this scaffold. wikipedia.org Over the decades, the synthetic repertoire expanded significantly, with methodologies like the van Leusen oxazole synthesis, which uses tosyl-methyl isocyanide (TosMIC), becoming fundamental tools for constructing oxazole rings under mild conditions. nih.gov The continuous development of synthetic routes has made oxazoles readily accessible for a wide range of chemical investigations. researchgate.net

The history of carbamate chemistry has distinct roots in both natural product chemistry and industrial synthesis. The biological effects of a carbamate were first observed by Westerners in the 19th century with the Calabar bean, which led to the isolation of the alkaloid physostigmine. mhmedical.comresearchgate.net This natural compound was first used medicinally in 1877. mhmedical.com In the realm of synthetic chemistry, carbamates gained prominence in the 1930s with the development of aliphatic esters of carbamic acid for use as pesticides. mhmedical.com A pivotal application emerged in peptide chemistry, where the carbamate functionality, particularly the tert-butoxycarbonyl (Boc) group, became one of the most important protecting groups for amines. acs.org The chemical stability and the ability to be removed under specific conditions made carbamates indispensable tools in multi-step organic synthesis. nih.govnih.gov

Research Significance of Oxazole and Carbamate Scaffolds in Medicinal Chemistry and Materials Science

The oxazole scaffold is a privileged structure in medicinal chemistry due to its presence in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. tandfonline.comnih.gov Oxazole derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. tandfonline.comresearchgate.net The oxazole ring can participate in various non-covalent interactions with biological targets like enzymes and receptors, making it an attractive core for drug design. tandfonline.com Eight FDA-approved drugs containing an oxazole scaffold are currently on the market. researchgate.net In materials science, polymers incorporating oxazole units have been explored for their potential in applications such as optoelectronics. numberanalytics.com

Carbamates (or urethanes) are equally significant in modern research. In medicinal chemistry, the carbamate linkage is frequently used as a peptide bond surrogate. acs.orgnih.gov This is due to its enhanced chemical and proteolytic stability compared to a native amide bond, as well as its ability to increase cell membrane permeability. acs.orgnih.gov The carbamate moiety is a key structural element in many approved drugs and is also extensively used in prodrug design to improve the pharmacokinetic profiles of parent molecules. nih.govacs.org Beyond medicine, carbamate linkages are the fundamental repeating unit in polyurethanes, a major class of polymers with widespread applications in everything from foams and elastomers to paints and adhesives. wikipedia.org

Overview of Current Research Trajectories for tert-Butyl oxazol-5-ylcarbamate

Direct and extensive research literature focusing solely on this compound is limited. However, its primary role in academic and industrial research is that of a synthetic intermediate or a chemical building block. myskinrecipes.com The molecule's structure, containing a protected amine on an oxazole ring, makes it a precursor for the synthesis of more elaborate molecules.

Current research trajectories involving this compound can be inferred from its constituent parts:

Protected Amine Source: The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for amines. Therefore, this compound serves as a stable source of 5-aminooxazole, which can be deprotected and subsequently reacted to introduce new functional groups or build larger molecular architectures.

Scaffold for Medicinal Chemistry: The oxazole core is a well-established pharmacophore. Research on related benzoxazole (B165842) derivatives containing carbamates has shown potential anti-inflammatory and anticancer activities, suggesting that this compound could be used as a starting material to synthesize libraries of novel compounds for biological screening.

Use in Complex Synthesis: The synthesis of complex molecules, such as the anticoagulant drug Edoxaban, involves intermediates containing tert-butyl carbamate functionalities on a cyclic scaffold, highlighting the industrial relevance of such structures in multi-step syntheses. google.com

Heterocyclic Chemistry Development: Research on structurally similar compounds, such as tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, has explored their reactivity in Diels-Alder cycloadditions. nih.govnih.gov This suggests that this compound could be employed in studies aimed at exploring the fundamental reactivity and synthetic utility of substituted oxazoles.

In essence, the current research value of this compound lies not in its own biological activity, but in its utility as a versatile tool for organic chemists to construct more complex and potentially functional molecules.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1346809-07-1 bldpharm.com |

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.195 g/mol fluorochem.co.uk |

| Physical Form | Liquid fluorochem.co.uk |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(1,3-oxazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-9-5-12-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLUWGIWHBNPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721002 | |

| Record name | tert-Butyl 1,3-oxazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346809-07-1 | |

| Record name | tert-Butyl 1,3-oxazol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,3-oxazol-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Tert Butyl Oxazol 5 Ylcarbamate and Analogs

Retrosynthetic Analysis and Key Disconnections in Oxazole-Carbamate Synthesis

A retrosynthetic analysis of tert-butyl oxazol-5-ylcarbamate reveals two primary disconnections. The first logical disconnection is at the carbamate (B1207046) linkage, separating the tert-butoxycarbonyl (Boc) group and the 5-aminooxazole core. This approach simplifies the synthesis to the preparation of the aminooxazole and a subsequent N-acylation step.

A second, more fundamental disconnection breaks the oxazole (B20620) ring itself. This strategy focuses on forming the heterocyclic core from simpler acyclic precursors. A common disconnection is between the C4-C5 and O1-C5 bonds, suggesting a precursor like an α-acylamino ketone or a related species that can undergo cyclization. Another possibility involves disconnecting the N3-C4 and O1-C2 bonds, pointing towards a strategy that unites a nitrile-containing fragment with a carbonyl compound. These disconnections form the basis for the various synthetic routes discussed below.

Established Synthetic Routes to the Oxazole-Carbamate Core

The construction of the oxazole-carbamate scaffold can be achieved through several well-established methods. These routes typically involve either the pre-formation of the oxazole ring followed by functionalization or the simultaneous construction of the ring with the desired carbamate group or its precursor.

Oxazole Ring Formation Approaches (e.g., Van Leusen Procedure)

The Van Leusen reaction is a powerful and widely utilized method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgmdpi.comorganic-chemistry.org This reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 5-membered ring. wikipedia.org Subsequent elimination of the tosyl group leads to the formation of the oxazole ring. wikipedia.org The Van Leusen oxazole synthesis is a [3+2] cycloaddition reaction that yields 5-substituted oxazoles under basic conditions. mdpi.com The versatility of this reaction allows for the synthesis of a variety of oxazole derivatives by simply changing the starting aldehyde. sciforum.net

Table 1: Comparison of Oxazole Synthesis Methods

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Van Leusen Reaction | Aldehydes, TosMIC | Forms 5-substituted oxazoles; proceeds via a [3+2] cycloaddition. | wikipedia.orgmdpi.com |

| Palladium-Catalyzed C-H Activation | Simple arenes, functionalized aliphatic nitriles | Redox-neutral conditions, high atom-economy. | rsc.org |

Introduction of the tert-Butyl Carbamate Functionality

The tert-butyl carbamate (Boc) group is a common amine protecting group in organic synthesis. researchgate.net Its introduction onto the oxazole ring can be achieved through several methods. One common approach involves the reaction of an amino-substituted oxazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction is typically efficient and provides the desired N-Boc protected oxazole in good yield.

Regioselective Synthesis and Isomer Control Strategies

Controlling regioselectivity is crucial when synthesizing substituted oxazoles. In the context of this compound, it is essential to ensure the carbamate group is introduced at the C5 position. The choice of synthetic strategy often dictates the regiochemical outcome. For instance, the Van Leusen reaction, starting from an appropriate aldehyde, directly yields the 5-substituted oxazole. mdpi.comorganic-chemistry.org

In other approaches, such as those involving the cyclization of acyclic precursors, the substitution pattern of the starting materials will determine the final regiochemistry of the oxazole product. Careful selection and design of these precursors are therefore paramount for achieving the desired isomer. Recent advances have focused on developing highly regioselective methods, including catalytic systems that can direct the formation of specific isomers. For example, palladium-catalyzed direct arylation of oxazoles can be tuned to favor either C2 or C5 arylation by selecting appropriate phosphine (B1218219) ligands and solvent polarity. organic-chemistry.org

Innovative Synthetic Approaches and Process Development

The demand for efficient and sustainable synthetic methods has driven the development of innovative approaches to oxazole synthesis. These methods often rely on catalysis to achieve high yields and selectivity under milder reaction conditions.

Catalytic Methods in Oxazole Synthesis (e.g., Palladium-Catalyzed Reactions)

Palladium catalysis has emerged as a powerful tool in the synthesis of oxazoles. organic-chemistry.org These methods offer alternative routes that often proceed with high efficiency and functional group tolerance. One notable approach involves the palladium-catalyzed C-H activation of simple arenes and their subsequent cascade reaction with nitriles to form 2,4,5-trisubstituted oxazoles. rsc.org This method is advantageous due to its use of readily available starting materials and its redox-neutral conditions. rsc.org

Another palladium-catalyzed method involves the decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles. acs.orgacs.org This one-pot process allows for the rapid assembly of multiply substituted oxazoles with good functional group compatibility. acs.orgacs.org Furthermore, palladium-catalyzed/copper-mediated oxidative cyclization has been developed for the regioselective synthesis of trisubstituted oxazoles, proceeding through a cascade formation of C-N and C-O bonds. rsc.org These catalytic methods represent significant advancements in the field, offering more direct and atom-economical routes to complex oxazole structures.

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy for constructing the oxazole core.

One prominent MCR for oxazole synthesis is the van Leusen reaction. An improved one-pot van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids to produce 4,5-disubstituted oxazoles in high yields. A key advantage of this method is the reusability of the ionic liquid for up to six cycles without a significant drop in product yield. organic-chemistry.org

Copper-catalyzed MCRs have also proven effective. For instance, a three- or four-component reaction involving 2-methylindole, aromatic aldehydes, and different cyclic dienophiles in the presence of copper sulfate (B86663) can yield diverse spirotetrahydrocarbazoles. beilstein-journals.org This demonstrates the potential for creating complex molecular architectures in a single step. Another copper-catalyzed approach enables the synthesis of 2,4,5-triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen at mild temperatures. organic-chemistry.org

Furthermore, a one-pot, five-component reaction has been developed for the synthesis of tetrazole-benzofuran hybrids. This process combines a Ugi-azide multicomponent reaction with an intramolecular cyclization catalyzed by a Palladium/Copper system, forming six new bonds in a single operation. rsc.org While not directly yielding this compound, these MCR strategies highlight the power of this approach for assembling complex heterocyclic systems and could be adapted for the synthesis of oxazole analogs.

Chemoenzymatic Synthesis Methodologies for Chiral Analogs

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic strategies for the synthesis of chiral molecules. While specific chemoenzymatic routes to this compound are not extensively documented in the provided results, the principles can be inferred from related syntheses of chiral amines and other heterocyclic compounds.

A cornerstone in the asymmetric synthesis of chiral amines is the use of tert-butanesulfinamide as a chiral auxiliary. yale.eduharvard.edu This reagent, developed by the Ellman lab, is widely used in both academic and industrial settings for the synthesis of a vast array of chiral amines. yale.edu The synthesis of the chiral auxiliary itself can be achieved through a catalytic enantioselective route. yale.edu The general strategy involves the condensation of tert-butanesulfinamide with aldehydes or ketones to form N-tert-butanesulfinyl imines. Subsequent addition of organometallic reagents proceeds with high diastereoselectivity, and the chiral auxiliary can then be cleaved to afford the desired chiral amine. harvard.edu This well-established methodology provides a robust framework for producing chiral building blocks that could be incorporated into the synthesis of chiral oxazole analogs.

The broader field of chemoenzymatic peptide synthesis (CEPS) also offers insights. unibo.it Enzymes are used in conjunction with chemical methods to produce highly pure peptide active pharmaceutical ingredients (APIs). unibo.it This hybrid approach leverages the high selectivity of enzymes for specific transformations, which can be particularly advantageous when dealing with complex, multifunctional molecules.

Flow Chemistry and Continuous Processing Applications for Scalability

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. ijpsonline.comd-nb.info This approach is particularly beneficial for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. d-nb.infopharmtech.com

In the context of oxazole synthesis, continuous flow methods have been successfully applied. For example, the synthesis of oxazole-hydroperoxide has been carried out under flow conditions, mixing oxazolines with reagents in a microstructured reactor at elevated temperatures and pressures. ijpsonline.com Another application involves the two-step synthesis of an isoxazole, which is then further reacted under flow conditions using a Vapourtec E-series module to produce the corresponding oxazole. ijpsonline.com

The synthesis of key intermediates for complex molecules has also been achieved using flow technology. For instance, the bisoxazole core of (-)-hennoxazole A was synthesized using a Vapourtec R2+/R4 flow system. This telescoped synthetic protocol involved coupling, cyclodehydration, and oxidation steps performed in a continuous flow coil reactor, avoiding laborious aqueous extractions and column chromatography by using polymer-supported reagents and scavengers. nih.gov

The advantages of continuous flow are not limited to the synthesis of the heterocyclic core. Pfizer reported a three-step synthesis of substituted pyrazoles in a flow-based system to manage high-energy intermediates like diazonium salts and substituted hydrazines, ensuring high heat removal and minimizing the amount of hazardous material at any given time. d-nb.info Similarly, Boehringer Ingelheim developed a pilot-scale continuous Curtius rearrangement for the synthesis of a CCR1 antagonist, a reaction known for its potentially hazardous azide-based reagents and intermediates. d-nb.info These examples underscore the potential of flow chemistry to enable the safe and scalable production of complex pharmaceuticals, a principle that is directly applicable to the industrial synthesis of this compound and its analogs.

Principles of Green Chemistry in this compound Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly being applied to the synthesis of pharmaceuticals, including oxazole derivatives.

Solvent Minimization and Replacement Strategies

A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. In oxazole synthesis, several strategies have been employed to achieve this.

The use of ionic liquids as a recyclable solvent has been demonstrated in the van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org This approach not only facilitates the reaction but also allows for the recovery and reuse of the solvent, minimizing waste. organic-chemistry.org

Solvent-free, or "dry media," synthesis is another effective technique. For example, the synthesis of 2-trifluoromethylbenzimidazoles has been achieved through the cyclocondensation of N-(carbotrifluoromethyl)-ortho-arylenediamines on montmorillonite (B579905) K10 under microwave irradiation without any solvent. dergipark.org.tr Similarly, a green, solvent-free method for the synthesis of benzilic acid involves grinding the reactants together in a mortar, followed by heating on a water bath. wjpmr.com

Water, being a benign and abundant solvent, is an ideal choice for green synthesis. Researchers have developed a three-step synthesis of 1,2,3-triazole, a key component of the antibiotic tazobactam, using water as the solvent. This not only provides environmental benefits but also reduces the risk of thermal runaway reactions. scitube.io

The table below summarizes some solvent replacement strategies in heterocyclic synthesis.

| Original Solvent | Green Alternative | Reaction Type | Reference |

| Acetonitrile | Ionic Liquid | van Leusen oxazole synthesis | organic-chemistry.org |

| Organic Solvents | None (Solid Support) | Benzimidazole (B57391) synthesis | dergipark.org.tr |

| Ethanol | None (Solvent-free) | Benzilic acid synthesis | wjpmr.com |

| Organic Solvents | Water | 1,2,3-triazole synthesis | scitube.io |

Energy Efficiency in Reaction Optimization (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has become a valuable tool in green chemistry for its ability to significantly reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating methods. nih.gov

This technology has been widely applied to the synthesis of various heterocyclic compounds, including oxazoles and benzimidazoles. For instance, a microwave-assisted, one-pot synthesis of several benzimidazole derivatives has been reported, starting from readily available materials. dergipark.org.tr In another example, the synthesis of 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was significantly improved under microwave heating, providing a faster reaction time and a higher yield compared to conventional methods. clockss.org

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has also been achieved with high yields using microwave irradiation. nih.gov A novel diversity-oriented synthetic approach to access benzo[d]oxazol-5-yl-1H-benzo[d]imidazole was developed using an ionic liquid support, which helps to absorb microwave irradiation, leading to an efficient reaction. nih.gov

The following table provides examples of the impact of microwave-assisted synthesis on reaction times and yields.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate synthesis | 48 hours, ~30% yield | 30 minutes, quantitative yield | clockss.org |

| Ugi/de-Boc/cyclization for benzimidazole synthesis | 1-2 days | < 20 minutes per reaction | dergipark.org.tr |

| 1,3,4-oxadiazole synthesis | N/A | 10 minutes, 85% yield | nih.gov |

Atom Economy and Waste Reduction Methodologies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. rsc.org High atom economy is a fundamental principle of green chemistry, as it directly relates to waste reduction.

Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple reactants into a single product with few or no byproducts. clockss.org The van Leusen oxazole synthesis and other MCRs discussed previously are prime examples of this principle in action. organic-chemistry.orgbeilstein-journals.org

Catalytic reactions are another key strategy for improving atom economy. By using a catalyst, a reaction can be achieved with a smaller amount of reagent that is regenerated in the reaction cycle, thus reducing waste. The copper-catalyzed synthesis of 2,4,5-triarylated oxazoles is an example of a catalytic process that promotes atom economy. organic-chemistry.org

The development of synthetic routes that avoid the use of stoichiometric reagents, particularly those with high molecular weights, is crucial for improving atom economy. rsc.org For example, the traditional Wittig reaction, while high-yielding, generates a stoichiometric amount of triphenylphosphine (B44618) oxide, a high molecular weight byproduct. rsc.org Designing alternative synthetic pathways that avoid such waste-generating steps is a key goal of green chemistry.

Reactivity and Mechanistic Investigations of Tert Butyl Oxazol 5 Ylcarbamate

Functional Group Transformations and Derivatization Reactions

The presence of both a reactive carbamate (B1207046) and a versatile heterocyclic ring system allows for a range of chemical modifications, making tert-butyl oxazol-5-ylcarbamate a valuable intermediate in organic synthesis.

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov

Deprotection: The most common reaction of the carbamate group in this compound is its cleavage to unveil the free 5-aminooxazole. This deprotection is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent like dichloromethane (B109758) (DCM) or dioxane. nih.govcommonorganicchemistry.com The mechanism of acid-catalyzed Boc deprotection proceeds through several key steps:

Protonation: The initial step involves the protonation of the carbamate carbonyl oxygen by the acid. commonorganicchemistry.com

Formation of a Carbamic Acid: The protonated intermediate is unstable and can fragment, leading to the formation of a carbamic acid and a stable tert-butyl cation. commonorganicchemistry.com

Decarboxylation: The resulting carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. commonorganicchemistry.com

Aqueous phosphoric acid has also been reported as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates. researchgate.net This method offers good selectivity in the presence of other acid-sensitive functional groups. researchgate.net Additionally, thermal deprotection methods, sometimes in the presence of a catalyst, have been developed. researchgate.netresearchgate.net

Nucleophilic Attack: While deprotection is the most prevalent reaction, the carbonyl group of the carbamate can be susceptible to nucleophilic attack under certain conditions. For instance, the use of tetra-n-butylammonium fluoride (B91410) (Bu4NF) has been shown to cleave carbamate protective groups, including Boc, through a nucleophilic mechanism. lookchem.com The reaction of tert-butyl carbonate, a related structure, has been shown to act as a nucleophile in epoxide ring-opening reactions, highlighting the potential for the carbonate moiety to participate in nucleophilic transformations. nih.gov

Table 1: Conditions for Deprotection of the Boc Group

| Reagent | Solvent | Temperature | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | commonorganicchemistry.com |

| Hydrochloric acid (HCl) | Dioxane | Room Temperature | nih.gov |

| Aqueous Phosphoric Acid | Toluene | Not specified | researchgate.net |

| Oxalyl chloride | Methanol | Room Temperature | nih.gov |

| Tetra-n-butylammonium fluoride | Tetrahydrofuran (THF) | Reflux | lookchem.com |

| Thermal (High Temperature) | Various | >140°C | researchgate.netresearchgate.net |

The oxazole (B20620) ring in this compound is an electron-rich aromatic system, and its reactivity is significantly influenced by the electron-donating carbamate group at the C5 position.

Electrophilic Substitution: The oxazole ring can undergo electrophilic aromatic substitution. The positions of reactivity in the oxazole ring are generally C4 > C5 > C2. pharmaguideline.com However, the presence of the electron-donating amino group (protected as a carbamate) at the C5-position directs electrophilic attack primarily to the C4-position. thepharmajournal.com Electrophilic substitution on the oxazole ring can be challenging and often requires activating, electron-releasing substituents to be present. pharmaguideline.com

Nucleophilic Substitution and Addition: Nucleophilic substitution on the oxazole ring is generally difficult unless a good leaving group is present, typically at the C2 position. wikipedia.org Deprotonation at the C2 position is facilitated in unsubstituted oxazoles, creating a nucleophilic center. pharmaguideline.com Nucleophilic addition to the oxazole ring is not a common reaction pathway. However, in the case of dihydrooxazole derivatives, nucleophilic addition to in situ generated o-quinone methides has been observed, leading to a four-component reaction. acs.orgacs.org While this is not a direct reaction of the aromatic oxazole, it demonstrates the potential for the nitrogen atom in related systems to act as a nucleophile. acs.orgacs.org

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, particularly when activated with electron-donating substituents. pharmaguideline.comwikipedia.org This reactivity allows for the synthesis of pyridines and other complex heterocyclic systems. wikipedia.org The electron-donating tert-butylcarbamate (B1260302) group at the C5 position of a related 2(H)-pyran-2-one system has been shown to create a "chameleon" diene that efficiently undergoes Diels-Alder cycloadditions with both electron-rich and electron-deficient dienophiles. nih.govmdpi.com This suggests that this compound could also exhibit enhanced reactivity in cycloaddition reactions.

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

The tert-butylcarbamate group at the C5 position is a strong electron-donating group. This has several important consequences for the reactivity of the molecule:

Activation of the Oxazole Ring: The electron-donating nature of the carbamate group increases the electron density of the oxazole ring, making it more susceptible to electrophilic attack, particularly at the C4 position. pharmaguideline.comthepharmajournal.com

Influence on Cycloaddition Reactions: As observed in analogous systems, the electron-donating substituent enhances the ability of the heterocyclic ring to act as a diene in Diels-Alder reactions. nih.govmdpi.com This effect can lead to "chameleon" behavior, where the diene reacts with a broader range of dienophiles than would typically be expected. nih.govmdpi.com

Effect on Carbamate Reactivity: The electronic nature of the aryl group attached to a carbamate can influence the rate of its cleavage. Electron-withdrawing groups on an aryl carbamate can destabilize the carbamate and promote its cleavage. nih.gov Conversely, the electron-rich oxazole ring may slightly stabilize the carbamate, though acid-catalyzed deprotection remains a facile process.

Table 2: Influence of the tert-Butylcarbamate Group on Reactivity

| Feature | Effect | Consequence | Reference |

|---|---|---|---|

| Electron-donating nature | Increases electron density of the oxazole ring | Activates the ring towards electrophilic substitution at C4 | pharmaguideline.comthepharmajournal.com |

| Electron-donating nature | Enhances diene character in cycloadditions | Broadens the scope of dienophiles in Diels-Alder reactions | nih.govmdpi.com |

| Electronic effect on carbamate | May slightly stabilize the carbamate | Acid-catalyzed deprotection remains efficient | nih.gov |

Advanced Reaction Mechanistic Studies

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

While specific kinetic and thermodynamic data for this compound are not widely published, studies on related systems provide valuable insights.

Kinetics of Boc Deprotection: The kinetics of the acid-catalyzed deprotection of Boc-protected amines have been investigated. One study found that the reaction rate exhibits a second-order dependence on the concentration of HCl. nih.govresearchgate.net This suggests a mechanism where a second molecule of acid participates in the rate-determining step, likely facilitating the separation of the initially formed ion-molecule pair. nih.gov In contrast, deprotection with trifluoroacetic acid showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. nih.gov The rate of thermal Boc deprotection has been correlated with the electrophilicity of the N-Boc carbonyl group. researchgate.net

Kinetics of Cycloaddition: In a study of a related 5-(BocNH)-2(H)pyran-2-one, the rate of the Diels-Alder reaction was found to be significantly faster with an electronically matched, electron-deficient dienophile compared to an electronically mismatched, electron-rich dienophile. mdpi.com This is consistent with the frontier molecular orbital theory, where a smaller HOMO-LUMO energy gap leads to a lower activation energy and a faster reaction rate. mdpi.com

The identification and characterization of reaction intermediates are key to elucidating reaction mechanisms.

Intermediates in Boc Deprotection: The mechanism of acid-catalyzed Boc deprotection is known to proceed through a carbamic acid intermediate, which is formed after the loss of the tert-butyl cation. commonorganicchemistry.com This carbamic acid is unstable and rapidly decarboxylates. The tert-butyl cation is another key intermediate that can be trapped by nucleophiles or can eliminate a proton to form isobutylene (B52900). commonorganicchemistry.com In spray-based deprotection experiments, a carbamic acid intermediate has been directly observed.

Intermediates in Oxazole Reactions: Reactions involving the oxazole ring can proceed through various intermediates. For example, electrophilic attack on the ring can lead to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex . In reactions involving metalation, lithiated oxazoles can be formed, which exist in equilibrium with ring-opened enolate-isonitrile species. wikipedia.org In certain transformations, such as the photochemical rearrangement of isoxazoles to oxazoles, fleeting intermediates like nitrile ylides have been proposed. nih.gov Furthermore, in the reaction of dihydrooxazoles with o-quinone methides, a stable zwitterionic intermediate has been identified. acs.org

Advanced Spectroscopic and Structural Characterization Methodologies in Research on Tert Butyl Oxazol 5 Ylcarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

In the structural verification of tert-butyl oxazol-5-ylcarbamate, both ¹H and ¹³C NMR spectroscopy are indispensable. The synthesis of this compound has been reported in the literature, with its structure confirmed by methods including NMR. guidechem.com

¹H NMR Spectroscopy provides a map of the proton environments in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the different types of protons:

Oxazole (B20620) Ring Protons: The oxazole ring contains two protons, H2 and H4. These would appear as distinct singlets in the aromatic region of the spectrum, with their exact chemical shifts influenced by the electronic effects of the carbamate (B1207046) group.

NH Proton: The proton on the nitrogen of the carbamate group would typically appear as a broad singlet. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group would give rise to a sharp, intense singlet in the upfield region of the spectrum, a characteristic feature of this protecting group.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The expected signals for this compound would include:

Oxazole Ring Carbons: Three distinct signals for the C2, C4, and C5 carbons of the oxazole ring. The carbon attached to the nitrogen (C5) and the one between the nitrogen and oxygen (C2) would have characteristic chemical shifts.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) in the carbamate moiety would appear as a signal in the downfield region, typical for this functional group.

tert-Butyl Carbons: Two signals for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

The following tables illustrate the type of data that would be obtained from these NMR experiments.

Interactive Data Table: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (oxazole) | ~8.0-8.5 | Singlet | 1H |

| H4 (oxazole) | ~7.0-7.5 | Singlet | 1H |

| NH (carbamate) | Variable (e.g., 6.0-9.0) | Broad Singlet | 1H |

| -C(CH₃)₃ | ~1.5 | Singlet | 9H |

Interactive Data Table: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (carbamate) | ~150-155 |

| C5 (oxazole) | ~140-145 |

| C2 (oxazole) | ~150-155 |

| C4 (oxazole) | ~115-120 |

| -C (CH₃)₃ | ~80-85 |

| -C(CH₃ )₃ | ~25-30 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy. guidechem.com

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) or, more commonly, a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation of this ion would provide further structural confirmation. Key expected fragmentation pathways for carbamates include the loss of the tert-butyl group as isobutylene (B52900), and the subsequent loss of carbon dioxide.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [C₈H₁₂N₂O₃+H]⁺ | Protonated Molecular Ion | 185.0870 |

| [C₄H₃N₂O+H]⁺ | Loss of isobutylene and CO₂ | 96.0291 |

| [C₄H₉]⁺ | tert-Butyl cation | 57.0704 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features.

Key expected vibrational modes include:

N-H Stretch: A moderate to sharp absorption band in the region of 3400-3200 cm⁻¹ corresponding to the stretching of the N-H bond in the carbamate.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group and potentially above 3000 cm⁻¹ for the C-H bonds of the oxazole ring.

C=O Stretch: A strong, sharp absorption band in the region of 1750-1700 cm⁻¹ is a definitive indicator of the carbonyl group in the carbamate.

C=N and C=C Stretches: Absorptions in the 1650-1500 cm⁻¹ region corresponding to the stretching vibrations of the double bonds within the oxazole ring.

C-O Stretches: Bands in the fingerprint region (below 1500 cm⁻¹) associated with the C-O bonds of the carbamate and the oxazole ring.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (carbamate) | Stretch | 3400-3200 | Medium |

| C=O (carbamate) | Stretch | 1750-1700 | Strong |

| C=N/C=C (oxazole) | Stretch | 1650-1500 | Medium-Weak |

| C-O (carbamate/oxazole) | Stretch | 1300-1000 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound itself is not publicly available, the structure of a product from its reaction has been determined by single-crystal X-ray diffraction (SCXRD), as indicated by a Cambridge Crystallographic Data Centre (CCDC) deposition number. guidechem.com This demonstrates that related molecules are amenable to crystallographic analysis.

A successful X-ray crystallographic study of this compound would provide unambiguous proof of its structure. It would confirm the planarity of the oxazole ring and provide precise measurements of the bond lengths and angles within the entire molecule. Furthermore, it would reveal the conformation of the tert-butoxycarbonyl group relative to the oxazole ring and show how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group.

Computational Chemistry and Molecular Modeling Studies of Tert Butyl Oxazol 5 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For tert-Butyl oxazol-5-ylcarbamate, these calculations reveal its structural and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. nih.gov By employing functionals like B3LYP combined with a basis set such as 6-31G(d,p), the most stable three-dimensional arrangement of the atoms in this compound can be calculated. nih.govresearchgate.net This process, known as geometry optimization, seeks the minimum energy conformation of the molecule by iteratively adjusting atomic coordinates. youtube.com

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. The carbamate (B1207046) group introduces a degree of rigidity due to the delocalization of the nitrogen lone pair into the carbonyl group, while the tert-butyl group remains a site of conformational flexibility. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p)) This table contains hypothetical data based on typical values for similar chemical structures.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(carbonyl)-O(ester) | 1.35 Å |

| Bond Length | C(carbonyl)-N | 1.38 Å |

| Bond Length | N-C(oxazole) | 1.40 Å |

| Bond Angle | O=C-N | 125.0° |

| Bond Angle | C-N-C(oxazole) | 128.5° |

| Dihedral Angle | O=C-N-C(oxazole) | 175.0° (near planar) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. numberanalytics.comufla.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller gap suggests the molecule is more reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring, particularly the nitrogen and oxygen heteroatoms and the π-system. The LUMO is likely distributed over the carbamate group, specifically the carbonyl carbon, which is electron-deficient. This distribution pinpoints the most probable sites for electrophilic and nucleophilic attack. tandfonline.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains hypothetical data based on typical values for similar heterocyclic compounds.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Localized on the oxazole ring; indicates nucleophilic character. |

| LUMO | -1.20 | Localized on the carbamate carbonyl; indicates electrophilic character. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Suggests high kinetic stability. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. numberanalytics.com MD simulations track the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational landscape and interactions with the environment, such as a solvent or a biological macromolecule. nih.govmdpi.com

For this compound, MD simulations can explore the rotational freedom around the single bonds, particularly the C-N bond of the carbamate and the bonds connecting the tert-butyl group. This analysis helps identify the most populated conformations in a solution, which may differ from the gas-phase minimum energy structure. Furthermore, MD simulations can model how the molecule interacts with water molecules, revealing key hydrogen bonding sites and solvation patterns, which are critical for understanding its pharmacokinetic properties. acs.org

In Silico Approaches for Reactivity and Selectivity Prediction

Beyond FMO analysis, other in silico methods can refine predictions of reactivity and selectivity. Molecular Electrostatic Potential (MEP) maps, for instance, are generated from DFT calculations to visualize the charge distribution on the molecule's surface. mdpi.comnih.gov

For this compound, an MEP map would show negative potential (red/yellow) around the carbonyl oxygen and the oxazole ring's heteroatoms, identifying these as sites susceptible to electrophilic attack. Conversely, a positive potential (blue) would be seen around the carbamate's N-H proton and potentially the carbonyl carbon, indicating sites for nucleophilic interaction. These computational tools, along with the calculation of local reactivity descriptors like Fukui functions, provide a detailed map of the molecule's chemical behavior, guiding synthetic modifications or predicting metabolic pathways. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. nih.gov

In a docking study, this compound would be placed into the active site of a selected protein target. A scoring function then evaluates thousands of possible binding poses to estimate the binding affinity, with more negative scores indicating a more favorable interaction. The analysis reveals key intermolecular interactions, such as hydrogen bonds (e.g., from the carbamate N-H or to the carbonyl oxygen) and hydrophobic interactions (from the tert-butyl group and oxazole ring), that stabilize the ligand-protein complex. mdpi.comresearchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table contains hypothetical data for illustrative purposes.

| Parameter | Value/Description |

|---|---|

| Protein Target | p38 MAP Kinase (example) |

| Binding Energy (Docking Score) | -8.5 kcal/mol |

| Key Hydrogen Bonds | Carbamate N-H with backbone CO of Met109; Carbamate C=O with side chain of Lys53 |

| Hydrophobic Interactions | tert-Butyl group in hydrophobic pocket formed by Leu75, Val83, Ala157 |

| π-Stacking Interactions | Oxazole ring with side chain of Phe169 |

Applications in Advanced Organic Synthesis Research

tert-Butyl oxazol-5-ylcarbamate as a Versatile Strategic Building Block

The utility of this compound as a versatile building block stems from the reactivity of its constituent parts. The oxazole (B20620) ring is a five-membered heterocycle that can be found in a variety of natural products and pharmacologically active compounds. The Boc-protected amine at the 5-position provides a handle for further functionalization, while the tert-butyl carbamate (B1207046) itself serves as a crucial protecting group that can be selectively removed under specific conditions.

This strategic arrangement allows for a stepwise and controlled approach to the synthesis of more complex molecules. Researchers can leverage the inherent reactivity of the oxazole ring system for various transformations, such as C-H activation, cross-coupling reactions, or cycloadditions, to build molecular complexity. Subsequently, the deprotection of the amine reveals a nucleophilic site that can be engaged in a wide array of reactions, including acylation, alkylation, and arylation, further diversifying the molecular scaffold.

The versatility of this building block is evident in its application for creating libraries of compounds for drug discovery. By systematically modifying different positions of the oxazole ring and the amino group, a large number of structurally related yet distinct molecules can be generated. This approach, known as diversity-oriented synthesis, is a powerful strategy for exploring chemical space and identifying new lead compounds with desired biological activities.

Scaffold Derivatization and Diversity-Oriented Synthesis Strategies

The concept of scaffold derivatization is central to modern drug discovery, and this compound is an exemplary starting point for such endeavors. Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material, and the oxazole carbamate is well-suited for this purpose. nih.gov

A key strategy involves the conversion of readily available oxazole-5-trifluoroacetamides into their Boc-protected 5-aminooxazole derivatives, which are then amenable to parallel amide synthesis. nih.gov This process allows for the creation of extensive oxazole-5-amide libraries through a reliable one-pot acylation-deprotection procedure. nih.gov The ability to introduce a wide range of substituents at the amide position is a cornerstone of generating molecular diversity.

Furthermore, the oxazole core itself can be functionalized. For instance, lithiation of the oxazole ring followed by reaction with various electrophiles allows for the introduction of substituents at the C2 or C4 positions. This, combined with the derivatization of the amino group, provides multiple vectors for diversification, leading to a three-dimensional exploration of chemical space around the oxazole scaffold.

The following table illustrates potential derivatization points on the this compound scaffold:

| Position | Potential Modifications | Resulting Functionality |

| Amine (N) | Acylation, Alkylation, Arylation, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides |

| Oxazole C2 | Lithiation followed by electrophilic quench | Alkyl, Aryl, Halogen, Carbonyl groups |

| Oxazole C4 | Lithiation followed by electrophilic quench | Alkyl, Aryl, Halogen, Carbonyl groups |

This multi-pronged approach to derivatization is a hallmark of successful DOS strategies, enabling the synthesis of libraries of compounds with a high degree of structural and functional diversity.

Utility in Protecting Group Chemistry and Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis. masterorganicchemistry.com Its stability under a broad range of reaction conditions, coupled with its facile removal under acidic conditions (commonly with trifluoroacetic acid), makes it an invaluable tool for chemists. masterorganicchemistry.com

In the context of this compound, the Boc group serves to mask the reactivity of the 5-amino group, preventing it from participating in unwanted side reactions while other transformations are carried out on the molecule. organic-chemistry.org This is a fundamental principle of protecting group chemistry: to temporarily block a reactive functional group to allow for selective reactions at other sites. organic-chemistry.org

The application of Boc-protected amino acids is central to solid-phase peptide synthesis (SPPS), a cornerstone of modern bioorganic chemistry. nih.gov While this compound is not a standard amino acid, the principles of its use in protecting group strategies are directly analogous. The Boc-protected amine can be carried through multiple synthetic steps and then deprotected at the desired stage to allow for peptide bond formation or other coupling reactions.

The selective deprotection of the Boc group in the presence of other protecting groups is also a key consideration. For instance, if a molecule contains both a Boc-protected amine and an acid-labile silyl (B83357) ether, careful selection of deprotection conditions is necessary to achieve orthogonality—the selective removal of one protecting group without affecting the other.

The following table summarizes the key features of the Boc protecting group in this context:

| Feature | Description |

| Protection | The amine is converted to a carbamate, reducing its nucleophilicity. organic-chemistry.org |

| Stability | Stable to a wide range of non-acidic reagents and reaction conditions. |

| Deprotection | Typically removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com |

| Orthogonality | Can be selectively removed in the presence of other protecting groups like Fmoc or Cbz. masterorganicchemistry.com |

Chemical Biology and Biological Activity Research Involving Oxazole Carbamate Scaffolds

Investigation of Molecular Targets and Biological Pathways

The biological effects of oxazole-carbamate derivatives are intrinsically linked to their interactions with specific molecular targets, which in turn modulate various biological pathways. Research into analogous structures suggests that the oxazole (B20620) ring can interact with a range of enzymes and receptors, thereby influencing their activity. For instance, some benzoxazole (B165842) derivatives have been found to inhibit kinases involved in cancer progression and modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

In the context of infectious diseases, the HIV-1 protease has been identified as a key molecular target for some oxime derivatives, which share structural similarities with oxazole compounds. nih.gov Molecular modeling studies suggest that these compounds can be recognized by the active site of the HIV-1 protease. nih.gov More recently, a novel strategy has emerged that involves the targeted activation of HIV-1 protease to induce the cleavage of the host cell protein CARD8, leading to pyroptosis and the potential elimination of viral reservoirs. mdpi.com

Furthermore, some oxazole sulfonamides have been shown to target tubulin, inhibiting its polymerization and leading to the depolymerization of microtubules within cells. acs.org This interaction disrupts cellular division and is a key mechanism for their anticancer properties. While direct studies on tert-Butyl oxazol-5-ylcarbamate are limited, the established activities of related oxazole and carbamate (B1207046) compounds suggest that its derivatives could potentially target a similar range of proteins and pathways, including those involved in cancer, inflammation, and viral infections. The specific biological pathways that may be affected by oxazole-carbamate derivatives include cell proliferation, inflammatory signaling, and viral replication cycles.

Structure-Activity Relationship (SAR) Studies and Structure-Property Relationship (SPR) Analysis

The biological activity of oxazole-carbamate derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For the broader class of oxazole derivatives, SAR studies have revealed several key features that influence their biological effects. The substitution pattern on the oxazole ring plays a pivotal role in determining the type and extent of biological activity. nih.gov

In the context of antimicrobial agents, studies on oxadiazole derivatives, which are structurally related to oxazoles, have shown that modifications at the 5-position of the oxadiazole ring significantly impact their antibacterial activity. nih.gov For instance, the introduction of hydrogen-bond-donating substituents on an aromatic ring connected to the core heterocycle generally leads to decreased antimicrobial activity against S. aureus. nih.gov Conversely, specific substitutions can enhance activity.

For antiviral compounds, such as those targeting the Hepatitis C Virus (HCV), SAR studies of (5-oxazolyl)phenyl amine derivatives have identified specific substitutions that lead to potent antiviral activity with low cytotoxicity. nih.gov The nature and position of substituents on the phenyl ring and the amine are critical for activity.

The tert-butylcarbamate (B1260302) (Boc) group, as seen in this compound, is known to enhance the stability and lipophilicity of molecules, which can affect their pharmacokinetic properties. In the context of Diels-Alder reactions, a tert-butylcarbamate group at the 5-position of a 2(H)-pyran-2-one has been shown to influence the electronic demand of the diene, affecting the rate of cycloaddition. nih.gov This highlights the significant impact of the carbamate moiety on the chemical reactivity and, by extension, the potential biological interactions of the molecule.

The following table summarizes some general SAR observations for related heterocyclic compounds:

| Scaffold | Modification | Impact on Activity |

| Oxadiazole | Hydrogen-bond-donating substituents on the phenyl ring | Decreased antibacterial activity |

| (5-Oxazolyl)phenyl amine | Specific substitutions on the phenyl amine | Potent antiviral activity against HCV |

| Oxazole sulfonamide | Halogenated and alkyl-substituted anilines | Potent and selective inhibition of leukemia cell lines |

Development of Chemical Probes and Tools for Biological Systems

The unique structural features of oxazole-carbamate scaffolds make them valuable as chemical probes and tools for studying biological systems. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein or pathway.

Carbamate-containing compounds have been utilized in the development of fluorescent probes for detecting enzymes like carboxylesterase. researchgate.netresearchgate.net These probes typically consist of a fluorescent reporter group and a recognition moiety, which in this case is the carbamate group that is cleaved by the target enzyme, resulting in a change in fluorescence. researchgate.netresearchgate.net This principle can be applied to create probes for a variety of enzymes that can hydrolyze carbamates.

The oxazole moiety itself can be incorporated into probes to target specific biological molecules. The ability of the oxazole ring to participate in various non-covalent interactions makes it a good scaffold for designing selective ligands. researchgate.net For instance, a tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate has been suggested for use as a probe or ligand in biological assays to study enzyme activity and protein interactions.

The combination of the oxazole and carbamate functionalities in a single molecule, such as this compound, offers a versatile platform for the design of novel chemical probes. By modifying the substituents on the oxazole ring and the carbamate group, it is possible to tune the probe's selectivity, affinity, and reporting properties for a wide range of biological targets and applications.

Research into Potential Therapeutic Applications of Oxazole-Carbamate Derivatives

The diverse biological activities exhibited by oxazole-containing compounds have spurred research into their potential therapeutic applications, particularly in the areas of antimicrobial and antiviral therapies.

The oxazole scaffold is a common feature in compounds with significant antimicrobial properties. nih.gov Numerous studies have demonstrated the antibacterial and antifungal activities of various oxazole derivatives. nih.govd-nb.info

Antibacterial Activity:

Several classes of oxazole derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain propanoic acid derivatives containing an oxazole ring have shown potent activity against Staphylococcus aureus (including MRSA) and Bacillus subtilis. nih.gov Similarly, pyrazole-linked oxazole-5-one moieties have demonstrated antimicrobial potential. nih.gov The substitution pattern on the oxazole ring is a key determinant of antibacterial efficacy. nih.gov

The following table presents the minimum inhibitory concentration (MIC) values for some oxazole derivatives against various bacterial strains:

| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | B. subtilis (MIC, µg/mL) |

| Compound 5 nih.gov | 3.12 | 1.56 | 1.56 | 3.12 |

| Compound 6 nih.gov | 3.12 | 1.56 | 1.56 | 3.12 |

| Compound 7 nih.gov | 6.25 | 1.56 | 1.56 | 1.56 |

Antifungal Activity:

In addition to their antibacterial properties, oxazole derivatives have also been investigated for their antifungal activity. researchgate.net While some of the potent antibacterial oxazole derivatives showed poor antifungal activity, other structural modifications have led to compounds with significant efficacy against fungal pathogens like Candida albicans and Aspergillus niger. nih.gov For instance, certain benzoxazole-5-carboxylate derivatives have displayed notable antifungal activity. nih.gov The development of hybrid molecules, such as those combining thiazole (B1198619) and pyrazole (B372694) rings, has also yielded compounds with promising antifungal effects. mdpi.com

The antiviral potential of oxazole-containing compounds is an active area of research. A notable target for these compounds is the HIV-1 protease, an essential enzyme for viral replication. nih.gov

Research has shown that oxim derivatives, which are structurally related to oxazoles, can act as nonpeptidyl inhibitors of HIV-1 protease. nih.gov These compounds have demonstrated inhibitory activity in the micromolar range and have been shown to block viral maturation in infected cells. nih.gov Molecular modeling has suggested that these inhibitors bind to the P1 and P1' regions of the protease active site. nih.gov

More recently, a series of (5-oxazolyl)phenyl amine derivatives were synthesized and found to exhibit potent antiviral activity against the Hepatitis C virus (HCV) and coxsackie viruses B3 and B6. nih.gov Several of these compounds displayed IC₅₀ values in the sub-micromolar to low micromolar range with low cytotoxicity. nih.gov This highlights the versatility of the oxazole scaffold in targeting a range of viral pathogens. While direct antiviral studies on this compound are not extensively reported, the promising results from related oxazole derivatives suggest that this scaffold holds potential for the development of novel antiviral agents.

Anticancer Activity Research

The oxazole-carbamate scaffold is a recurring motif in medicinal chemistry, investigated for its potential as an anticancer agent. benthamscience.com While direct research on this compound is not extensively documented in publicly available literature, the broader class of oxazole derivatives has shown significant promise in preclinical anticancer studies. benthamscience.comresearchgate.net These compounds exert their effects through various mechanisms of action, targeting key pathways involved in cancer cell proliferation and survival.

Research has demonstrated that oxazole-containing compounds can induce apoptosis in cancer cells by inhibiting critical cellular targets. benthamscience.com Among the noted mechanisms, the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3), interference with G-quadruplex DNA structures, and disruption of microtubule dynamics are prominent. benthamscience.com Furthermore, oxazole derivatives have been found to target other crucial enzymes and pathways, including DNA topoisomerases, protein kinases, and the Keap1-Nrf2 pathway. benthamscience.com

Studies on related structures, such as oxazolo[5,4-d]pyrimidines, which bear a structural resemblance to purine (B94841) bases, have shown activity against primary colon adenocarcinoma cells (HT-29). nih.gov However, their efficacy was observed to be weaker against metastatic colon adenocarcinoma cells (LoVo) when compared to standard chemotherapeutic agents like cisplatin (B142131) and 5-fluorouracil. nih.gov The anticancer potential of oxazole derivatives has been evaluated across a range of cancer cell lines, with many compounds demonstrating potent activity, often with IC₅₀ values in the nanomolar range. benthamscience.com

A series of 5(4H)-oxazolone-based sulfonamides also exhibited variable anti-tumor activities against different cancer cell lines, highlighting the potential of the oxazolone (B7731731) core in developing new anticancer agents. nih.gov The versatility of the oxazole ring allows for its incorporation into diverse molecular frameworks, leading to the development of novel compounds with potential for improved efficacy and selectivity. benthamscience.com

Table 1: Anticancer Activity of Selected Oxazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ | Reference |

| Oxazolo[5,4-d]pyrimidines | HT-29 (Colon Adenocarcinoma) | Not specified, but showed activity | nih.gov |

| 5(4H)-Oxazolone-based Sulfonamides | Various | Variable | nih.gov |

| General Oxazole Derivatives | Various | Nanomolar concentrations | benthamscience.com |

Research in Neurodegenerative Disease Therapeutics (e.g., Ferroptosis Inhibition)

A significant area of research for oxazole-carbamate and related scaffolds is in the development of therapeutics for neurodegenerative diseases, with a particular focus on inhibiting ferroptosis. exlibrisgroup.comresearchgate.netacs.orgnih.govuantwerpen.be Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and it is implicated in the pathology of various central nervous system (CNS) diseases. exlibrisgroup.comresearchgate.netacs.orgnih.govuantwerpen.be Consequently, inhibitors of ferroptosis that can effectively cross the blood-brain barrier hold considerable therapeutic promise. exlibrisgroup.comresearchgate.netacs.orgnih.govuantwerpen.be

Researchers have focused on modifying existing ferroptosis inhibitors, such as the ferrostatins, to enhance their pharmacokinetic properties, drug-likeness, and permeability. exlibrisgroup.comacs.orguantwerpen.be One successful strategy has involved the replacement of a sulfonamide group with an isosteric oxazole ring. exlibrisgroup.comacs.orguantwerpen.be This modification aims to reduce the molecule's size and polarity, thereby improving its ability to penetrate the brain. exlibrisgroup.comacs.orguantwerpen.be

This research has led to the design and synthesis of novel series of oxazole-based radical trapping antioxidants (RTAs). exlibrisgroup.comnih.govuantwerpen.be These compounds have demonstrated high potency in inhibiting ferroptosis, with some derivatives exhibiting IC₅₀ values below 10 nM. acs.org The mechanism of action for these oxazole-based inhibitors is attributed to their function as lipophilic radical-trapping antioxidants, which effectively block lipid peroxidation within cell membranes. acs.org

Notably, studies have shown that these novel oxazole RTAs not only possess high potency but also exhibit excellent oral bioavailability and achieve high concentrations in brain tissue, addressing key challenges in the development of CNS drugs. exlibrisgroup.comnih.govuantwerpen.be For instance, compounds featuring an unsubstituted NH₂ group and a cyclooctyl lipophilic anchor were identified as some of the most potent analogs. acs.org

Table 2: Ferroptosis Inhibition by Selected Oxazole-Based Radical Trapping Antioxidants

| Compound Feature | IC₅₀ (Ferroptosis Inhibition) | Reference |

| Unsubstituted NH₂ and cyclobutyl lipophilic anchor | 15 nM | acs.org |

| Unsubstituted NH₂ and cyclooctyl lipophilic anchor | 2.74 nM - 4.15 nM | acs.org |

Future Research Directions and Emerging Paradigms for Tert Butyl Oxazol 5 Ylcarbamate

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

A significant frontier in the study of tert-butyl oxazol-5-ylcarbamate is the development of asymmetric synthetic methodologies to produce enantiomerically pure derivatives. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in medicinal chemistry and drug development. tandfonline.comtandfonline.com

Future research in this area will likely focus on several key strategies:

Chiral Auxiliaries: The use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, presents a promising approach. These auxiliaries can be subsequently removed to yield the desired enantiopure product. Research into novel and efficient chiral auxiliaries specifically tailored for the synthesis of substituted oxazoles will be crucial.

Chiral Catalysis: The development of chiral catalysts, including both metal-based and organocatalytic systems, offers a more atom-economical and elegant solution for asymmetric synthesis. Rhodium- and copper-based chiral catalysts have shown promise in the synthesis of other heterocyclic compounds and could be adapted for the enantioselective synthesis of this compound derivatives. Organocatalysis, which utilizes small organic molecules as catalysts, is another rapidly advancing field that could provide powerful tools for creating chiral oxazole (B20620) structures.

Enzyme-Catalyzed Reactions: Biocatalysis, employing enzymes to carry out stereoselective transformations, represents a green and highly efficient alternative. The discovery and engineering of enzymes capable of acting on oxazole precursors could open up new possibilities for producing enantiopure derivatives under mild conditions.

Exploration of Novel Catalytic Transformations for Enhanced Efficiency

To enhance the efficiency and sustainability of synthesizing this compound and its analogs, the exploration of novel catalytic transformations is essential. Traditional synthetic methods can sometimes be lengthy and require harsh reaction conditions. Modern catalysis offers pathways to overcome these limitations.

Promising areas of investigation include:

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including oxazoles. tandfonline.comthepharmajournal.com Gold catalysts can activate alkynes and other functional groups under mild conditions, facilitating cyclization reactions to form the oxazole ring with high efficiency.

Copper-Catalyzed Synthesis: Copper catalysts are attractive due to their low cost and low toxicity. Copper-catalyzed methods for the synthesis of polysubstituted oxazoles have been developed and could be optimized for the specific production of this compound derivatives. nih.govnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has gained significant attention as a green and powerful method for forging chemical bonds. This approach utilizes light energy to drive chemical reactions, often under very mild conditions, and has been successfully applied to the synthesis of oxazoles. nih.gov

A comparative look at these catalytic approaches is presented in the table below:

| Catalytic Approach | Key Advantages | Potential for this compound |

| Gold Catalysis | High efficiency, mild reaction conditions, functional group tolerance. tandfonline.comthepharmajournal.com | Potentially high yields and regioselectivity in forming the oxazole ring. |

| Copper Catalysis | Low cost, low toxicity, versatile reactivity. nih.govnih.gov | An economical and environmentally friendly option for large-scale synthesis. |

| Photoredox Catalysis | Green energy source, very mild reaction conditions, unique reaction pathways. nih.gov | Enables novel synthetic disconnections and access to complex derivatives. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. mdpi.com For this compound, these computational tools can accelerate research in several ways:

Synthesis Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes for novel derivatives. This can save significant time and resources in the laboratory by prioritizing high-yielding reaction pathways.

Reaction Optimization: Machine learning models can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize product yield and minimize byproducts. tandfonline.com This data-driven approach can outperform traditional trial-and-error methods.

De Novo Design: Generative AI models can design novel oxazole-based compounds with desired properties. By learning the structure-activity relationships of existing molecules, these models can propose new derivatives of this compound with potentially enhanced biological activity or material properties.

Applications in Functional Materials Research Beyond Biology

While the oxazole scaffold is prevalent in biologically active molecules, its unique electronic and photophysical properties also make it an attractive building block for functional materials. Future research should explore the potential of this compound and its derivatives in areas beyond the traditional biological realm.

Potential applications in materials science include:

Organic Electronics: Oxazole derivatives are being investigated as n-type organic semiconductors and as emitters in Organic Light-Emitting Diodes (OLEDs). thepharmajournal.com The electronic properties of the oxazole ring can be tuned through chemical modification, making it a versatile component for these applications.

Polymers: Polymers containing oxazole units in their backbone or as pendant groups could exhibit interesting thermal, mechanical, and optical properties. These materials could find use in a variety of advanced applications.

Sensors and Probes: The fluorescence properties of some oxazole derivatives make them suitable for use as chemical sensors or biological probes. For instance, they can be designed to selectively bind to certain ions or biomolecules, leading to a detectable change in their fluorescence.

Translational Research and Lead Optimization Studies in Chemical Biology